

An In-depth Technical Guide to the Identification of *Burkholderia gladioli* pathovar *cocovenenans*

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Compound of Interest

Compound Name: *Bongkrekate*

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Introduction

Burkholderia gladioli pathovar *cocovenenans* (*B. gladioli* pv. *cocovenenans*) is a Gram-negative bacterium recognized as a significant foodborne pathogen responsible for severe and often fatal outbreaks of food poisoning.[1][2] The primary virulence of this pathovar stems from its production of two potent toxins: bongkrekic acid (BA) and toxoflavin.[3][4] Bongkrekic acid, a mitochondrial toxin, inhibits the adenine nucleotide translocase, disrupting cellular energy metabolism, while toxoflavin interferes with the respiratory chain.[3][4][5] Historically, outbreaks have been linked to the consumption of fermented coconut or corn-based products, but recent incidents have highlighted risks associated with improperly stored fungi, such as black fungus, and rice noodle products.[3][5][6]

Given the high mortality rate associated with bongkrekic acid poisoning and the thermal stability of the toxin, accurate and rapid identification of *B. gladioli* pv. *cocovenenans* in food and clinical samples is paramount for public health and safety.[7][8] This guide provides a comprehensive overview of the core methodologies for the identification of this lethal pathogen, tailored for researchers, scientists, and drug development professionals.

Core Identification Strategies

The definitive identification of *B. gladioli* pv. *cocovenenans* relies on a multi-faceted approach that progresses from general microbiological and biochemical characterization to highly specific molecular and chemical analyses. The key differentiator for this pathovar is its genetic capability to produce bongkrekic acid, which is encoded by the *bon* biosynthesis gene cluster.

[1][8][9] Therefore, methods that can either detect this specific gene cluster or the toxin itself are considered confirmatory.

Cultural and Biochemical Identification

While not sufficient for definitive pathovar identification, culturing and biochemical testing are essential first steps for isolating and presumptively identifying *B. gladioli* from a sample.

1.1. Culturing *B. gladioli* pv. *cocovenenans* can be isolated from food or environmental samples using standard microbiological techniques. Mannitol yolk polymyxin (MYP) agar has been shown to provide good selectivity for *B. gladioli* isolates.[10]

1.2. Optimal Growth Conditions The bacterium's growth is influenced by temperature, pH, and salt concentration. Understanding these parameters is crucial for effective isolation and for assessing the risk of proliferation in food products.

Parameter	Optimal Range for Growth	Inhibitory Conditions	Reference
Temperature	28°C - 37°C	< 10°C or > 45°C	[10][11]
pH	6.0 - 7.0	< 3.0 or > 10.0	[10][11]
NaCl Concentration	< 2%	> 3%	[11]

1.3. Biochemical Profile Biochemical tests can help characterize isolates as belonging to the *Burkholderia* genus. However, studies have shown that *B. gladioli* and *B. cocovenenans* are biochemically indistinguishable, confirming that *B. cocovenenans* is a pathovar of *B. gladioli* rather than a separate species.[12] Therefore, biochemical methods alone cannot differentiate the toxigenic pathovar from other non-toxigenic *B. gladioli* strains.[8]

Molecular Identification Methods

Molecular techniques offer high specificity and sensitivity and are central to the accurate identification of *B. gladioli* pv. *cocovenenans*.

2.1. PCR-Based Methods Polymerase Chain Reaction (PCR) is a rapid and sensitive tool for detecting specific genetic markers. For *B. gladioli* pv. *cocovenenans*, the most reliable target is

the bongkreik acid biosynthesis (bon) gene cluster.[8][13][14] The presence of this cluster is the defining feature of the pathovar.[2][8] While PCR assays targeting the 16S–23S rRNA-encoding regions can identify *B. gladioli* at the species level, they cannot reliably distinguish the cocovenenans pathovar from non-pathogenic strains.[8]

A newer isothermal amplification technique, Recombinase Polymerase Amplification combined with CRISPR/Cas12a (RPA-CRISPR/Cas12a), has been developed for rapid and sensitive detection, suitable for field use.[15]

Method	Target	Limit of Detection (gDNA)	Limit of Detection (Bacteria)	Reference
qPCR	<i>B. gladioli</i> specific	0.25 pg/μL	10 ² CFU/mL	[15]
RPA-CRISPR/Cas12a	<i>B. gladioli</i> specific	1.0 fg/μL (10 ⁻³ ng/μL)	10 ¹ CFU/mL	[15]

2.2. Sequencing Methods

- **Multilocus Sequence Typing (MLST):** MLST analyzes the sequences of several housekeeping genes to characterize bacterial strains. It has been shown to be effective in studying the phylogeny of *B. gladioli* pv. *cocovenenans* and can show relationships between a strain's sequence type (ST) and its toxigenic phenotype.[3][16]
- **Whole Genome Sequencing (WGS):** WGS is the most definitive method for identification and characterization. It allows for the unambiguous identification of the *bon* gene cluster and provides deep insights into the strain's phylogeny and genomic features.[1][9][17] Comparative genomics using Average Nucleotide Identity (ANI) can confirm species identity; pairs of *B. gladioli* genomes typically show ANI values above 97.29%.[1][2][18] WGS studies have revealed that the *bon* gene cluster was likely acquired through horizontal gene transfer and that complex recombination events have contributed to its evolution.[1][9]

Genomic Characteristics of *B. gladioli*

Characteristic	Value Range	Mean/Median	Reference
Genome Size	7.33 - 9.31 Mbp	Mean: 8.31 Mbp	[1]
GC Content	67.34% - 68.30%	Mean: 68.05%	[1]
Chromosomes	2	-	[1]
Plasmids	1 - 4	-	[1]
Prevalence of bon Cluster	15.06% (of 239 genomes studied)	-	[1][2]

Chemotaxonomic Identification

Fatty Acid Methyl Ester (FAME) Analysis FAME analysis by gas chromatography is a chemotaxonomic method used for bacterial identification based on the unique fatty acid profiles of their cell walls.[19][20] Studies have confirmed that this method can reliably identify isolates as *B. gladioli*. [21] Furthermore, specific fatty acids, such as C16:0 2OH, C18:1 2OH, and C16:1 2OH, have been found to be associated with bongkrekic acid production, suggesting FAME analysis could potentially be used to screen for toxigenic strains.[21]

Toxin-Based Detection Methods

Since the clinical significance of *B. gladioli* pv. *cocovenenans* is its toxin production, direct detection of bongkrekic acid is a definitive method of identification and risk assessment.

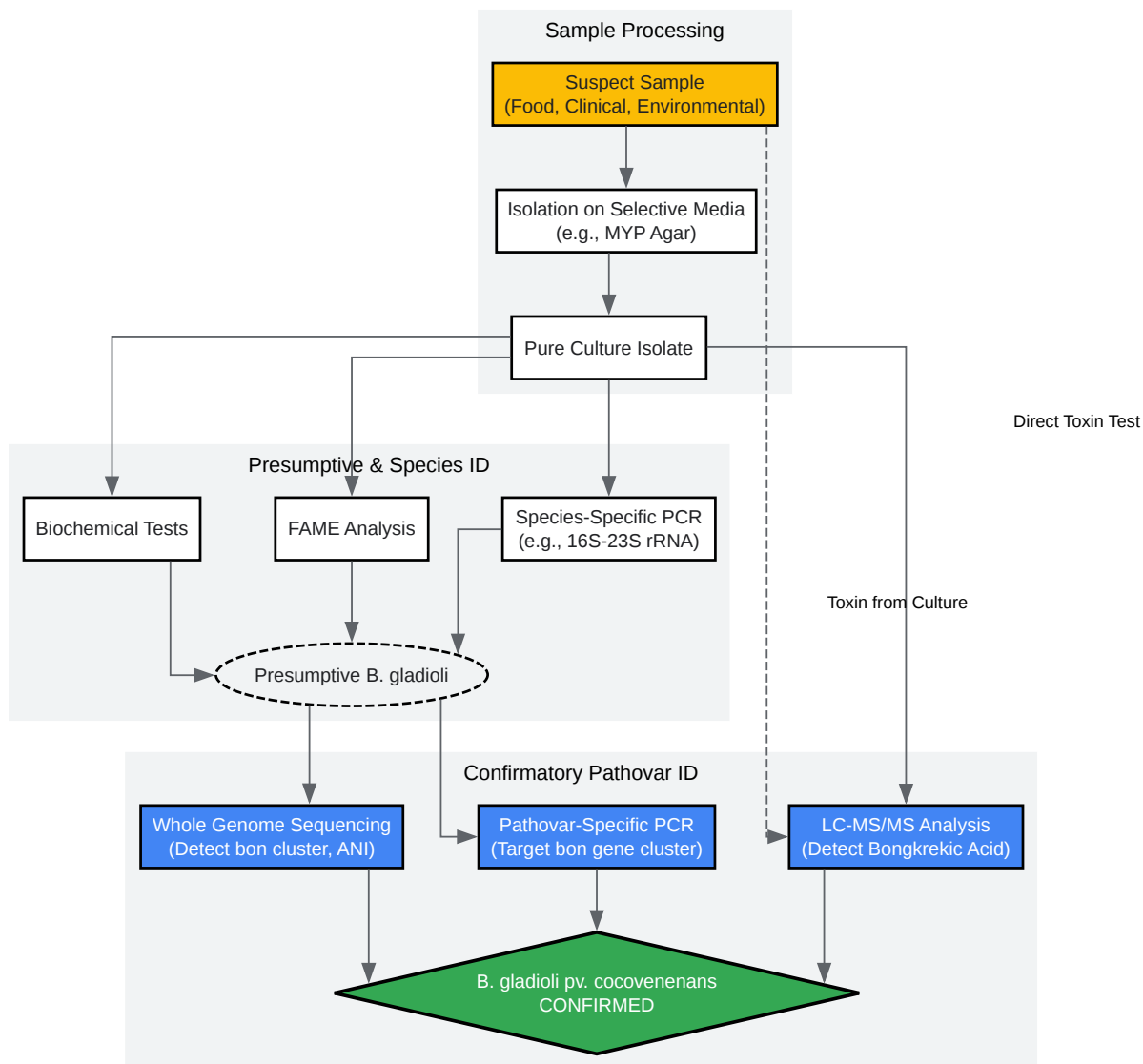
4.1. Bongkrekic Acid (BA) Detection The gold standard for the detection and quantification of bongkrekic acid is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][22][23] This method is highly sensitive and specific and can be applied to various matrices, including food samples and clinical biofluids like plasma and urine.[23][24]

Performance of UPLC-MS/MS Methods for Bongkrekic Acid

Matrix	Linearity Range	LOD / LOQ (µg/kg)	Recovery	Reference
Rice Noodles / Mushrooms	0.05 - 10 ng/mL (in vial)	-	75% - 110%	[4][7]
Liushenqu (Medicated Leaven)	0.5 - 100 µg/L	LOD: 0.4 / LOQ: 1.2	80.6% - 85.3%	[22]
Plasma	2 - 100 µg/L	LOD: 0.7 / LOQ: 2.0	83.7% - 112.0%	[24]
Rice Noodles	0 - 50 ng/mL	-	-	[25][26]

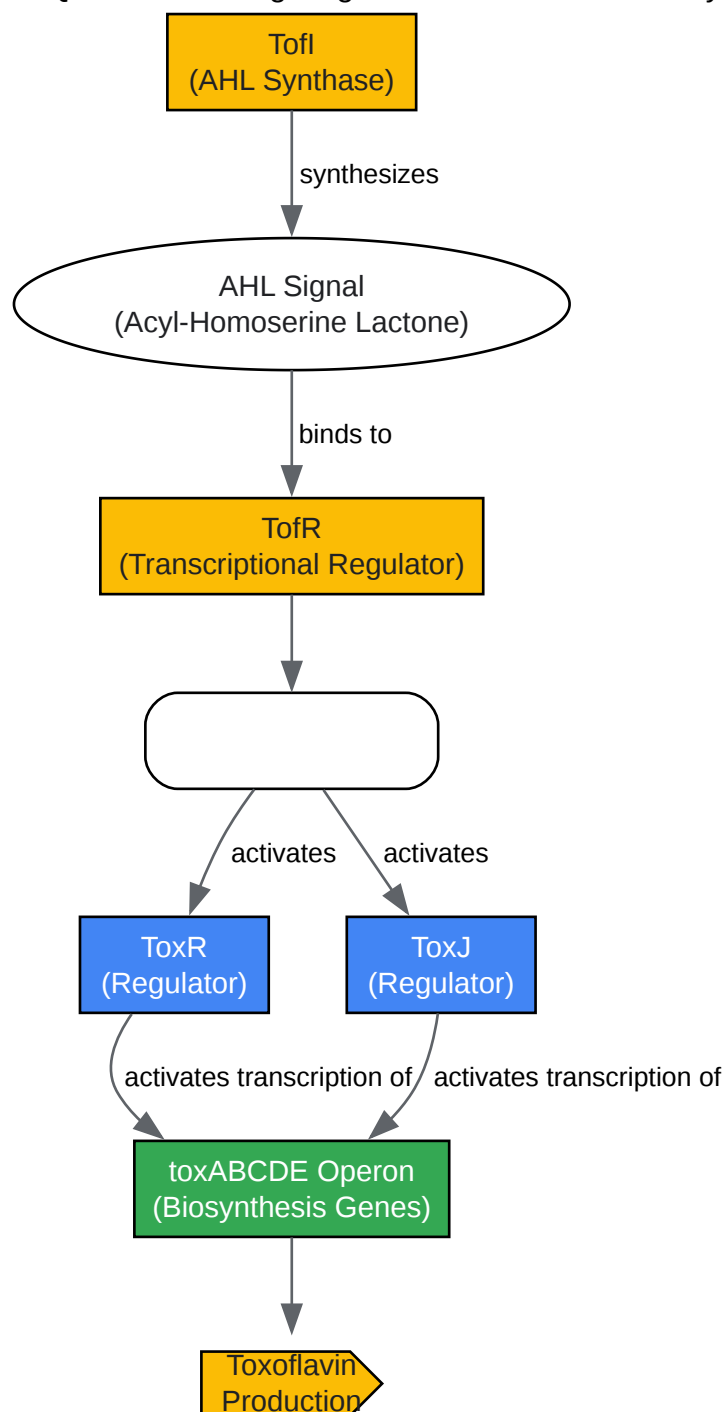
4.2. Toxoflavin Detection Toxoflavin is another toxin produced by *B. gladioli*.^[27] However, its production is not exclusive to the cocovenenans pathovar; other *B. gladioli* strains and even other *Burkholderia* species (e.g., *B. glumae*) can also produce it.^{[3][27]} Therefore, toxoflavin detection is not a suitable method for specific pathovar identification but can indicate the presence of potentially pathogenic *Burkholderia*. Its biosynthesis is often regulated by a quorum-sensing (QS) system.^[27]

Visualizations: Workflows and Pathways

Figure 1. Logical Workflow for *B. gladioli* pv. *cocovenenans* Identification[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the recommended steps for identifying *B. gladioli* pv. *cocovenenans*, from initial sample processing to definitive confirmation.

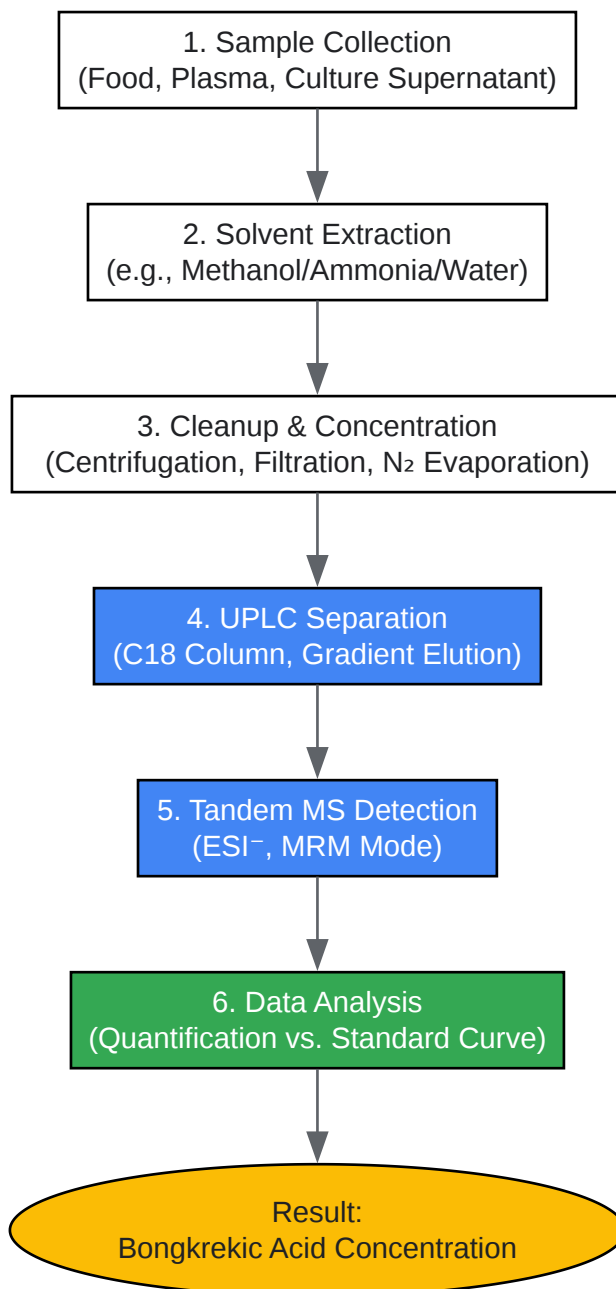
Figure 2. Quorum Sensing Regulation of Toxoflavin Biosynthesis



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Caption: A simplified diagram of the quorum sensing pathway that regulates the production of toxoflavin in Burkholderia species.

Figure 3. Experimental Workflow for LC-MS/MS Detection of Bongkreikic Acid



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Caption: A step-by-step workflow for the quantitative analysis of bongkreikic acid using UPLC-MS/MS.

Experimental Protocols

Protocol 1: Culturing and Isolation of *B. gladioli* pv. *cocovenenans*

- **Sample Preparation:** Homogenize 10g of the food sample in 90mL of sterile buffered peptone water. For liquid samples, use directly.
- **Enrichment (Optional):** Incubate the homogenate at 28-37°C for 18-24 hours to increase the bacterial load.
- **Selective Plating:** Streak a loopful of the enriched or direct sample onto Mannitol Yolk Polymyxin (MYP) agar plates.[\[10\]](#)
- **Incubation:** Incubate plates at 28-37°C for 24-48 hours.
- **Colony Selection:** Look for colonies typical of *B. gladioli*. On MYP, colonies may appear pink-red with an opaque zone due to lecithinase activity.
- **Purification:** Subculture single, well-isolated colonies onto a non-selective medium like Tryptic Soy Agar (TSA) and incubate under the same conditions to obtain a pure culture for downstream analysis.

Protocol 2: PCR for Detection of the *bon* Gene Cluster

- **DNA Extraction:**
 - Harvest cells from a pure culture into a 1.5mL microcentrifuge tube.
 - Use a commercial bacterial genomic DNA extraction kit following the manufacturer's instructions to obtain high-quality DNA.
 - Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
- **PCR Amplification:**
 - **Primer Design:** Design or use previously validated primers targeting a conserved region within the *bon* gene cluster (e.g., targeting genes like *bonA* or *bonB*).

- Reaction Mix: Prepare a 25 μ L PCR reaction mix:
 - 5 μ L of 5x PCR Buffer
 - 1 μ L of 10mM dNTPs
 - 1 μ L of 10 μ M Forward Primer
 - 1 μ L of 10 μ M Reverse Primer
 - 0.25 μ L of Taq DNA Polymerase (5 U/ μ L)
 - 2 μ L of Template DNA (~50 ng)
 - 14.75 μ L of Nuclease-Free Water
- Thermal Cycling Conditions (Example):
 - Initial Denaturation: 95°C for 5 minutes
 - 30-35 Cycles:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-60°C for 30 seconds (optimize based on primer T_m)
 - Extension: 72°C for 1 minute (adjust based on amplicon size)
 - Final Extension: 72°C for 7 minutes
 - Hold: 4°C
- Analysis:
 - Run the PCR product on a 1.5% agarose gel stained with an appropriate nucleic acid dye.
 - Visualize the gel under UV light. The presence of a band of the expected size indicates a positive result for the bon gene cluster. Include positive and negative controls in every run.

Protocol 3: LC-MS/MS Analysis of Bongkreic Acid in Food

- Sample Preparation:[7][26]
 - Weigh 5g of homogenized sample into a 50mL centrifuge tube.
 - Add 15-20mL of extraction solvent (e.g., 80:20 methanol/water with 1% ammonia).[7][26]
 - Vortex/homogenize for 10 minutes, followed by ultrasonication for 20-30 minutes.[7][26]
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.[26]
 - Collect the supernatant and filter it through a 0.22µm syringe filter into an LC vial. Avoid using glass vials, as BA can adsorb to free silanol groups.[23]
- Chromatographic Conditions (Example):[7][26]
 - System: UPLC coupled to a triple quadrupole mass spectrometer.
 - Column: C18 column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm).[26]
 - Mobile Phase A: Water with 0.1-0.2% acetic acid or formic acid.[22][26]
 - Mobile Phase B: Acetonitrile with 0.1-0.2% acetic acid or formic acid.[22][26]
 - Flow Rate: 0.3 - 0.45 mL/min.[7][26]
 - Column Temperature: 40°C.[7][26]
 - Injection Volume: 5-6 µL.[7][26]
 - Gradient: A suitable gradient to separate BA from matrix interferences (e.g., start at 20% B, ramp to 100% B, hold, and re-equilibrate).[26]
- Mass Spectrometry Conditions (Example):[7]
 - Ionization Mode: Electrospray Ionization, Negative (ESI-).

- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Quantifier: m/z 485.3 > 441.2
 - Qualifier: (A secondary transition should be monitored for confirmation).
- Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument.
- Quantification:
 - Prepare a calibration curve using certified bongkreikic acid standards in a matrix-matched or solvent-based solution.
 - Calculate the concentration of BA in the sample by comparing its peak area to the calibration curve.

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